molecular formula C14H13F6NO2 B12599740 4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]- CAS No. 607354-71-2

4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]-

Cat. No.: B12599740
CAS No.: 607354-71-2
M. Wt: 341.25 g/mol
InChI Key: VEYSYYFMLFTXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]- is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a piperidine ring attached to a carboxylic acid group and a phenyl ring substituted with trifluoromethyl groups. This compound is of interest due to its potential use in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]- typically involves the reaction of piperidine derivatives with trifluoromethyl-substituted benzene compounds. One common method includes the use of (3,5-bis(trifluoromethyl)phenyl)lithium as a reagent to introduce the trifluoromethyl groups into the piperidine ring . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]- is unique due to its combination of a piperidine ring and trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

607354-71-2

Molecular Formula

C14H13F6NO2

Molecular Weight

341.25 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C14H13F6NO2/c15-13(16,17)9-5-10(14(18,19)20)7-11(6-9)21-3-1-8(2-4-21)12(22)23/h5-8H,1-4H2,(H,22,23)

InChI Key

VEYSYYFMLFTXCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.